5-(1-Propynyl)-2'-deoxycytidine is synthesized from standard nucleoside precursors through specific chemical modifications. It is classified as an analog of 2'-deoxycytidine, a naturally occurring nucleoside in DNA. The introduction of the propynyl group is aimed at improving the properties of oligonucleotides for antisense therapies, gene targeting, and other applications in genetic engineering and molecular diagnostics.
The synthesis of 5-(1-propynyl)-2'-deoxycytidine typically involves several key steps:
For instance, one method involves reacting 5-iodo-2'-deoxyuridine with propargyl alcohol in the presence of a palladium catalyst, resulting in the formation of 5-(1-propynyl)-2'-deoxyuridine, which can be further converted to 5-(1-propynyl)-2'-deoxycytidine through subsequent reactions involving deoxycitidine derivatives .
The molecular structure of 5-(1-propynyl)-2'-deoxycytidine can be described as follows:
Crystallographic studies show that the N-glycosidic bond adopts anti conformations, which are crucial for base pairing interactions during DNA synthesis and hybridization .
5-(1-propynyl)-2'-deoxycytidine participates in various chemical reactions:
The mechanism of action of 5-(1-propynyl)-2'-deoxycytidine primarily revolves around its incorporation into oligonucleotides that target specific RNA sequences:
The physical and chemical properties of 5-(1-propynyl)-2'-deoxycytidine include:
These properties contribute to its utility in laboratory settings for oligonucleotide synthesis and biological assays.
The applications of 5-(1-propynyl)-2'-deoxycytidine span various fields:
5-(1-Propynyl)-2'-deoxycytidine (5-propynyl-dC) is a synthetic pyrimidine nucleoside analog where a propynyl group (–C≡C–CH₃) is attached to the C-5 position of the cytosine ring. This modification preserves the planar geometry of the pyrimidine base while introducing significant electronic and steric perturbations. The propynyl group extends linearly from the C-5 atom, projecting into the major groove of the DNA duplex. This extension enhances base stacking due to increased polarizability and hydrophobic interactions, while the triple bond maintains rigidity, minimizing conformational flexibility. The glycosidic bond (connecting the base to the 2'-deoxyribose sugar) predominantly adopts an anti conformation, with torsion angles (χ) ranging from -135.0° to -156.4° depending on the molecular environment [2]. The sugar pucker is typically C2'-endo (S-type), facilitating standard B-form DNA helix integration [2].
The 1-propynyl group stabilizes DNA duplexes through two mechanisms:
Table 1: Structural and Biophysical Properties of Cytidine Derivatives
Property | Unmodified dC | 5-Methyl-dC | 5-(1-Propynyl)-dC |
---|---|---|---|
C-5 Substituent | H | CH₃ | –C≡C–CH₃ |
Glycosidic Torsion (χ) | -120° to -140° | -125° to -145° | -135° to -156° |
Sugar Pucker | C2'-endo | C2'-endo | C2'-endo |
Duplex ΔTm/mod | – | +0.5–1.0°C | +1.0–3.0°C |
Hydrogen Bonding | Standard Watson-Crick | Standard Watson-Crick | Standard Watson-Crick |
The propynyl group exerts a stronger stabilizing effect than the methyl group in 5-methyl-dC due to its extended conjugation and polarizability. While both modifications favor the C2'-endo sugar pucker, 5-propynyl-dC exhibits wider variation in glycosidic torsion angles (–135.0° vs. –156.4°), reflecting adaptive flexibility in crowded helical environments [2]. Unlike 5-methyl-dC (a natural epigenetic mark), the propynyl group lacks biochemical pathways for oxidation or demethylation, making it metabolically stable [4].
5-Propynyl-dC is incorporated into oligonucleotides via phosphoramidite chemistry. The synthetic sequence involves:
Table 2: Key Phosphoramidite Building Blocks for Modified Nucleosides
Modified Nucleoside | Phosphoramidite Mfr. No. | Molecular Weight (g/mol) | Protection Scheme |
---|---|---|---|
5-Propynyl-2'-O-methyl-dC | ANP-1874 | 901.98 | DMT (5'), Bz (exocyclic N) |
5-Propynyl-dC (standard) | Not specified | ~800 (estimated) | DMT (5'), Bz (exocyclic N) |
The 2'-O-methyl analog of 5-propynyl-dC (catalog number NAS1056282CHE) illustrates this strategy, yielding phosphoramidites compatible with automated synthesizers [3]. Post-synthesis, oligonucleotides are deprotected using ammonium hydroxide at 60°C for 12–16 hours to cleave nucleobase protections and release the oligonucleotide from the solid support [5].
Crude oligonucleotides containing 5-propynyl-dC require reversed-phase high-performance liquid chromatography (RP-HPLC) purification due to the hydrophobicity of the propynyl group. Key parameters include:
Table 3: HPLC Conditions for Nucleoside Analysis
Analyte | Column | Mobile Phase | Retention Time (min) |
---|---|---|---|
Deoxycytidine | BIST B+, 4.6×150 mm | 0.2% H₂SO₄, 85% MeCN | 3.2 |
Cytosine | Same as above | Same as above | 2.8 |
Cytidine | Same as above | Same as above | 5.1 |
For 5-propynyl-dC itself, Bridge Ion Separation Technology (BIST) columns effectively resolve it from cytosine, cytidine, and deoxycytidine using sulfuric acid/acetonitrile-based eluents [8]. Post-purification, identity is confirmed via MALDI-TOF mass spectrometry, with observed masses matching theoretical values within 1 Da (e.g., calculated [M+H]+ for 5′-d(TAGGT1AATACT): 3682.0; found: 3683.0) [5].
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